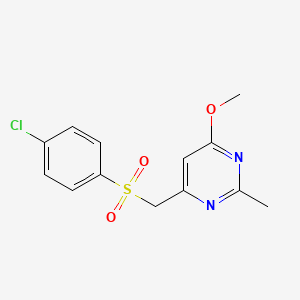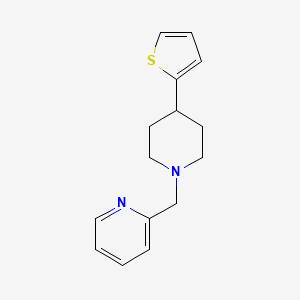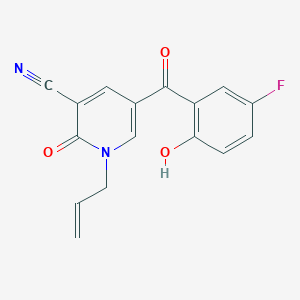![molecular formula C17H12F3N3O2 B2511970 N-(2-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル)-3-(トリフルオロメチル)ベンズアミド CAS No. 946335-61-1](/img/structure/B2511970.png)
N-(2-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル)-3-(トリフルオロメチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide, commonly known as MPPB, is a small molecule inhibitor that has been developed for various scientific research applications. MPPB has been extensively studied for its role in modulating the activity of certain enzymes and receptors in the human body, and has shown promise as a potential therapeutic agent for a range of diseases.
科学的研究の応用
創薬における役割
ピロール-3-カルボン酸アミドの合成は、アトルバスタチンやスニチニブなどの成功した薬剤における重要なサブ構造であり、大きな関心を集めています . 構造的に関連するピロール-3-カルボン酸の4-オキソ誘導体、および一般的にピロリン-4-オンも、生物活性化合物として注目されています .
抗ウイルス活性
新規な非グルタミン酸型4-(2-(6-アミノ-4-オキソ-4,5-ジヒドロ-1H-ピロロ[2,3-d]ピリミジン-3-イル)エチル)ベンズアミド誘導体は、鳥類パラミクソウイルスであるニューカッスル病ウイルスに対する、構造的に類似した市販薬ペメトレキセドよりも4〜7倍高い抗ウイルス活性を示しています .
抗マラリア活性
ピロール-3-カルボン酸と構造的に関連するピロリン-4-オンは、抗マラリア活性を示すことがわかりました .
HIV-1プロテアーゼ阻害活性
ピロリン-4-オンは、HIV-1プロテアーゼ阻害活性も示すことがわかっています .
有機合成における役割
この化合物は、同様に官能基化されたエナミンの環化反応に使用されており、Boc脱保護条件下での好ましい環化経路を明らかにしています .
生物活性化合物の合成における役割
α-アミノイノン類の環化反応と、2,3-ジケトエステル類、アミン類、ケトン類の三成分反応は、生物活性化合物の合成において大きな可能性を示しています .
作用機序
Target of Action
The primary target of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that is essential for retroviral replication .
Mode of Action
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the HIV-1 integrase by N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects the life cycle of the HIV-1 virus. The virus life cycle consists of several steps including viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integration step, the compound prevents the virus from replicating and spreading to new cells .
Pharmacokinetics
It is known that the compound exhibits moderate inhibitory properties against the hiv-1 virus in cell cultures
Result of Action
The result of the action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is the inhibition of HIV-1 replication. By preventing the integration of the viral DNA into the host genome, the compound stops the virus from replicating and spreading to new cells .
生化学分析
Biochemical Properties
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of HIV-1 integrase, an enzyme essential for the replication of the HIV virus . The compound binds to the active site of the enzyme, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . Additionally, it interacts with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HeLa cell cultures, the compound exhibited moderate inhibitory properties against the HIV-1 virus . This suggests that it may interfere with viral replication and cellular processes essential for the virus’s life cycle. Furthermore, the compound’s impact on gene expression and cellular metabolism could have broader implications for cell function and health.
Molecular Mechanism
The molecular mechanism of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide involves its interaction with specific biomolecules. The compound binds to the active site of HIV-1 integrase, inhibiting its activity by chelating the Mg²⁺ ion . This inhibition prevents the integration of viral DNA into the host genome, a critical step in the viral replication process. Additionally, the compound may influence other molecular pathways by binding to different proteins and enzymes, altering their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory properties against HIV-1 integrase over extended periods
Dosage Effects in Animal Models
The effects of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting HIV-1 integrase activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies in animal models have provided valuable insights into the compound’s dosage-dependent effects and potential therapeutic applications.
Metabolic Pathways
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with HIV-1 integrase affects the viral replication pathway, preventing the integration of viral DNA into the host genome . Additionally, its impact on other metabolic pathways and the resulting changes in metabolite levels require further exploration.
Transport and Distribution
The transport and distribution of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Specific transporters and binding proteins may facilitate its transport and localization, influencing its accumulation and activity within cells.
Subcellular Localization
The subcellular localization of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-8-3-2-7-13(23)21-10)22-15(24)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMMYOQNMQMTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

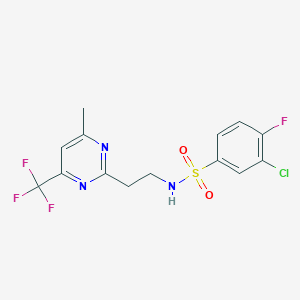

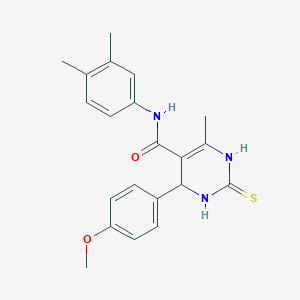
![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)

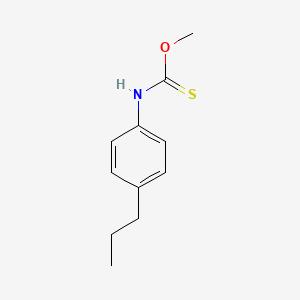
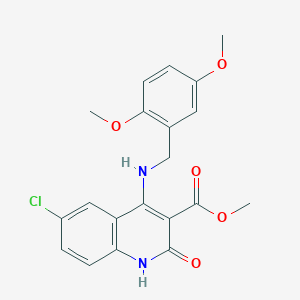
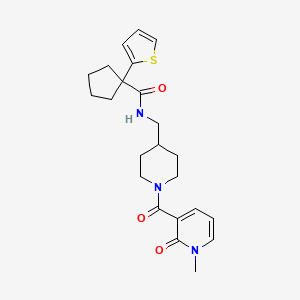
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
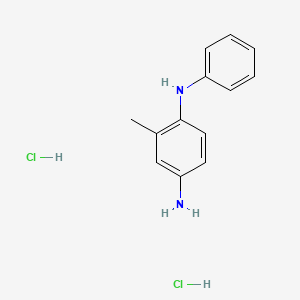
![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)
